Manzamine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

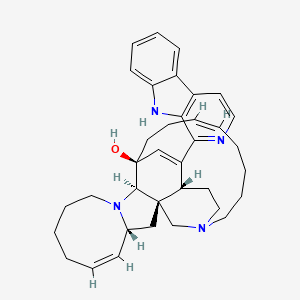

Manzamine A is a marine-derived alkaloid first isolated from a sponge of the genus Haliclona in 1986 . This compound has garnered significant attention due to its complex structure and diverse biological activities, including cytotoxic, antimicrobial, antimalarial, and anti-HIV properties . The structure of this compound is characterized by a fused ring system that includes 6-, 6-, 5-, 8-, and 13-membered rings connected to a β-carboline moiety .

Méthodes De Préparation

The synthesis of Manzamine A is a challenging task due to its intricate structure. Several synthetic routes have been developed over the years. One notable approach involves the use of stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions . These methods have been fundamental in achieving the total synthesis of this compound and related alkaloids

Analyse Des Réactions Chimiques

Manzamine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions often retain the core β-carboline structure while modifying the peripheral functional groups .

Applications De Recherche Scientifique

Anticancer Properties

Manzamine A has demonstrated potent anticancer effects against several cancer types. Research indicates that it inhibits tumor growth and induces apoptosis in cancer cells through various mechanisms:

- Cervical Cancer : In studies, this compound effectively halted the growth of cervical cancer cells, showing a high potency compared to known inhibitors of cancer-related proteins .

- Pancreatic Cancer : It sensitizes pancreatic adenocarcinoma cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), enhancing the efficacy of existing treatments .

- Melanoma and Other Cancers : Previous research has also highlighted its effectiveness against melanoma and prostate cancers, suggesting its potential as a multi-targeted anticancer agent .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it effective against various bacterial and viral infections:

- Bacterial Infections : this compound shows activity against both gram-positive and gram-negative bacteria. It has been studied for its ability to inhibit the formation of foam cells in macrophages, which is relevant for atherosclerosis prevention .

- Viral Infections : In corneal cells, this compound inhibits the replication of herpes simplex virus type 1 (HSV-1), demonstrating its antiviral potential .

Antiparasitic Effects

This compound has been identified as a potent agent against parasites:

- Malaria : It has shown significant activity against Plasmodium species, with studies indicating that it can achieve up to 70% inhibition of the malaria parasite at low concentrations without causing host cell toxicity . In vivo studies have demonstrated that this compound can prolong survival in infected rodents significantly compared to untreated controls .

- Leishmaniasis : The compound also exhibits potential against Leishmania donovani, the causative agent of visceral leishmaniasis, indicating its broad-spectrum antiparasitic activity .

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties:

- Alzheimer’s Disease : Studies indicate that it decreases tau hyperphosphorylation and inhibits glycogen synthase kinase 3, which are critical processes involved in Alzheimer's disease pathology . This positions this compound as a potential therapeutic agent for neurodegenerative diseases.

Case Studies and Research Findings

Mécanisme D'action

Manzamine A exerts its effects primarily by targeting vacuolar ATPases, which are essential for maintaining cellular pH and ion homeostasis . It inhibits autophagy in pancreatic cancer cells by preventing autophagosome turnover . Additionally, it targets the SIX1 protein in cervical cancer cells, leading to cell cycle arrest and apoptosis . These mechanisms highlight its potential as a therapeutic agent in cancer treatment.

Comparaison Avec Des Composés Similaires

Manzamine A is part of a larger family of marine alkaloids known as manzamines. Similar compounds include:

Nakadomarin A: Shares a similar macrocyclic structure but differs in its peripheral functional groups.

Ircinal A and Ircinol A: Both contain a β-carboline core but have different appendages attached to the pentacyclic structure.

Keramaphidin B: Another related compound with a unique array of rings and functional groups.

This compound stands out due to its potent biological activities and complex structure, making it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

Numéro CAS |

104196-68-1 |

|---|---|

Formule moléculaire |

C36H44N4O |

Poids moléculaire |

548.8 g/mol |

Nom IUPAC |

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |

InChI |

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1 |

Clé InChI |

FUCSLKWLLSEMDQ-AWTNBHCRSA-N |

SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

SMILES isomérique |

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

SMILES canonique |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Keramamine A; Manzamine A; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.